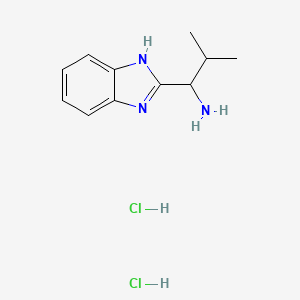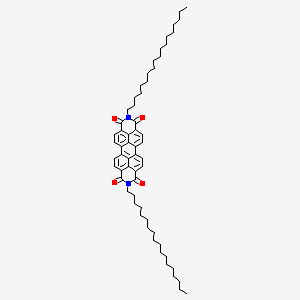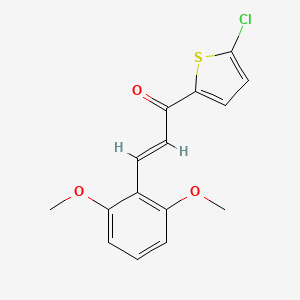
9-Tert-butyl-9-methyl-9,10-dihydroacridine
描述
9-Tert-butyl-9-methyl-9,10-dihydroacridine, commonly known as BMDA, is a synthetic organic compound that belongs to the class of acridines. BMDA has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, material science, and biochemical research.
科学研究应用
BMDA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, BMDA has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BMDA has also been investigated for its anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.
In material science, BMDA has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. BMDA-based materials have been shown to exhibit high thermal stability and excellent solubility, making them attractive for use in optoelectronic devices such as solar cells and light-emitting diodes.
作用机制
The mechanism of action of BMDA is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. Studies have shown that BMDA can inhibit the activity of pro-inflammatory cytokines and activate the expression of anti-inflammatory genes, suggesting that it may have a role in regulating the immune response. BMDA has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BMDA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. Studies have also suggested that BMDA may have a role in regulating cellular metabolism and energy production, although the exact mechanism of action is not fully understood.
实验室实验的优点和局限性
One of the main advantages of BMDA is its versatility, as it can be used in a wide range of scientific research applications. BMDA is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, one of the limitations of BMDA is its potential toxicity, which may limit its use in certain experiments. Additionally, the complex synthesis process and the need for careful optimization of reaction conditions may make BMDA more challenging to work with than other compounds.
未来方向
There are many potential future directions for research involving BMDA. In medicinal chemistry, further studies are needed to investigate the potential of BMDA as a treatment for neurodegenerative diseases and cancer. In material science, BMDA-based materials could be further optimized for use in optoelectronic devices. Additionally, more research is needed to fully understand the mechanism of action of BMDA and its effects on cellular metabolism and energy production.
属性
IUPAC Name |
9-tert-butyl-9-methyl-10H-acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-17(2,3)18(4)13-9-5-7-11-15(13)19-16-12-8-6-10-14(16)18/h5-12,19H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNRNXVCCCNNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=CC=CC=C31)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223878 | |
| Record name | 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Tert-butyl-9-methyl-9,10-dihydroacridine | |
CAS RN |
25812-87-7 | |
| Record name | 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25812-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)
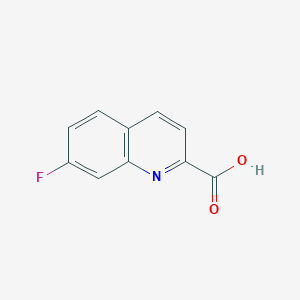
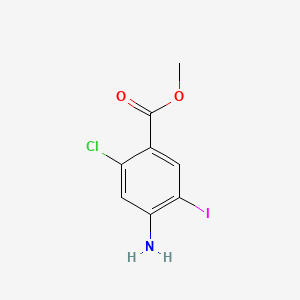


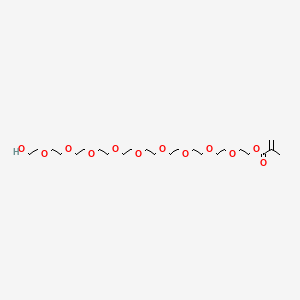
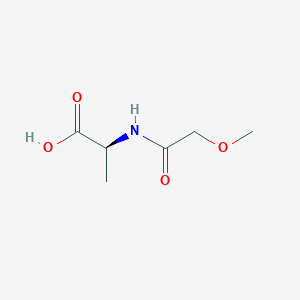
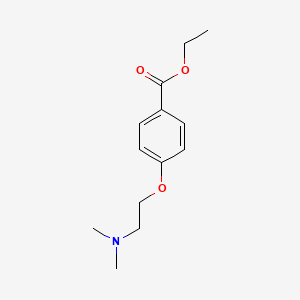
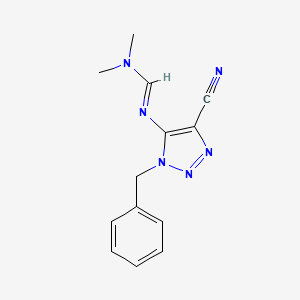
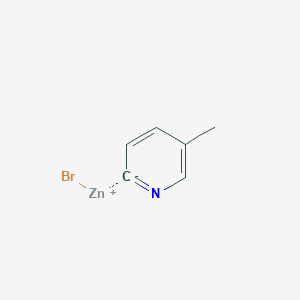
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)
